molecular formula C19H17ClFN5O B11206556 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11206556
M. Wt: 385.8 g/mol
InChI Key: FAWIVZBHEZKGER-UHFFFAOYSA-N
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Description

1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that features a triazole ring, a piperazine ring, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps. One common method involves the formation of the triazole ring through a “click” chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst . The piperazine ring is then introduced through nucleophilic substitution reactions. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. This compound may also interfere with cellular pathways by binding to receptors or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and piperazine rings enhances its versatility and potential for various applications .

Properties

Molecular Formula

C19H17ClFN5O

Molecular Weight

385.8 g/mol

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H17ClFN5O/c20-14-1-5-17(6-2-14)26-13-18(22-23-26)19(27)25-11-9-24(10-12-25)16-7-3-15(21)4-8-16/h1-8,13H,9-12H2

InChI Key

FAWIVZBHEZKGER-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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